Oxan-2-yl vs. Oxan-4-yl Regioisomerism: Conformational and Chiral Differentiation
The target compound bears an oxan-2-ylmethyl substituent, which contains a stereogenic center at the C2 position of the tetrahydropyran ring. In contrast, the oxan-4-ylmethyl isomer (e.g., N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide) is achiral and adopts a symmetrical conformation. This stereochemical difference generates distinct three-dimensional shapes: the oxan-2-yl group orients the tetrahydropyran oxygen out of the pyrazole plane, while the oxan-4-yl isomer positions it symmetrically [1]. No head-to-head biological comparison data have been published for these two isomers. However, in related pyrazole-indole series, N-substituent topology has been shown to modulate target binding by altering the orientation of the pyrazole ring relative to the indole carboxamide [2].
| Evidence Dimension | Stereochemical complexity (number of stereogenic centers in the tetrahydropyran substituent) |
|---|---|
| Target Compound Data | 1 stereogenic center (C2 of oxane, racemic unless chirally resolved) |
| Comparator Or Baseline | Oxan-4-yl isomer: 0 stereogenic centers (achiral) |
| Quantified Difference | Qualitative difference: chiral vs. achiral; no quantitative biological comparison available in the public domain |
| Conditions | Structural analysis by comparison of SMILES and InChI descriptors |
Why This Matters
For SAR campaigns, the presence of a chiral oxane substituent introduces an additional dimension of structural diversity that the achiral oxan-4-yl isomer cannot provide, potentially yielding enantioselective target interactions.
- [1] CAS Common Chemistry. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole. ACS, 2024. View Source
- [2] Patent US20050032869. Pyrazolyl-indole derivatives active as kinase inhibitors, process for their preparation and pharmaceutical compositions comprising them. 2005. View Source
